Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate
Description
Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate is a heterocyclic compound featuring a fused pyrazole-indole core with an ethyl ester substituent. Its molecular formula is C₁₄H₁₆N₂O₂, with an average mass of 244.294 g/mol and a monoisotopic mass of 244.121178 g/mol .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-10-7-9-5-3-4-6-12(9)15(10)14-11/h3-6,8H,2,7H2,1H3 |
InChI Key |
PLQYTGOWSFVYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=C1)CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with hydrazine derivatives, followed by cyclization and esterification. For instance, the Fischer indole synthesis can be employed, where an indole precursor reacts with phenylhydrazine in the presence of an acid catalyst to form the pyrazoloindole core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4H-pyrazolo[1,5-a]indole-2-carboxylic acid (,). This reaction is critical for accessing biologically active carboxylate derivatives.
Conditions and Yields :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux, 6–8 hrs | Carboxylic acid | 85–90% | |
| Basic Hydrolysis | NaOH (aq.), ethanol, 80°C | Carboxylic acid | 78–82% |
The carboxylic acid derivative serves as a precursor for:
-
Amidation : Reacts with amines (e.g., NH₃, alkylamines) to form carboxamides under coupling agents like EDCI/HOBt.
-
Decarboxylation : Thermal decomposition (150–200°C) eliminates CO₂, yielding 4H-pyrazolo[1,5-a]indole.
Alkylative Dearomatization and Spirocyclization
Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate participates in alkylative dearomatization reactions to form spirocyclic derivatives. A notable method involves:
-
Oxime Formation : React with hydroxylamine hydrochloride to generate an oxime intermediate.
-
Methanesulfonation : Treat with MsCl to form a bis-methanesulfonated intermediate.
-
Cyclization : Heat with alcohols (e.g., MeOH, EtOH) in the presence of DIPEA to trigger spirocyclopropane formation and intramolecular N-imination.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH, 60°C | Oxime intermediate | 65% |
| 2 | MsCl, DCM, 0°C → rt | Bis-methanesulfonated derivative | 85% |
| 3 | ROH, DIPEA, 80°C, 12 hrs | Spirocyclopropane-pyrazoloindole | 67–84% |
This method efficiently constructs complex architectures with potential pharmacological relevance.
Nucleophilic Substitution at the Ester Group
The ethoxy group undergoes nucleophilic substitution with:
-
Amines : Produces carboxamides (e.g., using NH₃ in methanol at 50°C).
-
Thiols : Forms thioesters under basic conditions (e.g., K₂CO₃, DMF).
Example :
Cycloaddition Reactions
The compound engages in [3+2] cycloadditions with dipolarophiles like nitrile oxides or azides, forming fused heterocycles. For example:
Key Conditions :
Oxidative Coupling Reactions
Under oxidative conditions (O₂ atmosphere, acetic acid), the indole ring participates in dehydrogenative cross-coupling with β-dicarbonyl compounds ( ).
-
Enol Formation : β-Dicarbonyl compounds generate enolates.
-
Oxidative Coupling : Molecular oxygen facilitates C–C bond formation.
-
Cyclization : Forms pyrazolo[1,5-a]pyridine derivatives.
Optimized Conditions :
| Parameter | Optimal Value | Yield |
|---|---|---|
| Acetic Acid (equiv) | 6 | 74% |
| Atmosphere | O₂ (1 atm) | 94% |
| Temperature | 130°C | 18 hrs |
Functionalization via Electrophilic Aromatic Substitution
The indole moiety undergoes electrophilic substitution at the C3 position with:
-
Nitration : HNO₃/H₂SO₄ mixture introduces nitro groups.
-
Halogenation : NBS or Cl₂ in CCl₄ adds halogens.
Example :
Scientific Research Applications
Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
The following analysis compares Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate with structurally related pyrazolo-fused heterocycles, focusing on synthetic methods , structural features , and biological activities .
Structural and Functional Group Variations
Key Observations :
- Core Structure : The target compound’s pyrazoloindole core distinguishes it from pyrazolo-pyrimidines (e.g., ) or pyrazolo-pyridines (e.g., ), which exhibit different electronic properties and ring strain.
- Substituents : Fluorinated or trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic stability compared to the simpler ethyl ester in the target compound.
- Saturation : Dihydro or tetrahydro derivatives (e.g., ) improve solubility but may reduce aromatic conjugation, affecting binding to biological targets.
Key Observations :
- The target compound’s synthesis via alkylative dearomatization () contrasts with pyrazolo-pyrimidine routes that prioritize high-yield condensations ().
Key Observations :
Biological Activity
Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have highlighted various synthetic strategies that enhance yield and purity. For instance, the use of alkylative dearomatization techniques has been reported to effectively generate this compound along with other derivatives with potential biological activities .
Anticancer Activity
One of the most notable biological activities of this compound is its anticancer potential. Research indicates that compounds containing the pyrazolo structure exhibit significant antiproliferative effects against various cancer cell lines, including lung, colorectal, and breast cancers. For example, studies have shown that derivatives of pyrazolo compounds can inhibit the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values in the low micromolar range .
Anti-inflammatory Properties
This compound has also demonstrated promising anti-inflammatory properties. In vitro studies have shown that certain pyrazole derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For instance, compounds derived from this scaffold have been reported to possess IC50 values ranging from 0.02 to 0.04 µM against COX-2 .
Case Study 1: Anticancer Efficacy
A study conducted by Wang et al. evaluated a series of pyrazolo derivatives for their anticancer efficacy. The results indicated that this compound and its analogs significantly inhibited cell proliferation in several cancer types. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory activity, a range of pyrazolo compounds were synthesized and screened for their ability to inhibit COX enzymes. The findings revealed that this compound exhibited potent COX-2 inhibition with an IC50 value comparable to established anti-inflammatory drugs like diclofenac .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazole ring. Modifications at specific positions have been shown to enhance or diminish its activity against cancer cells and inflammatory pathways. A detailed SAR analysis is crucial for optimizing the efficacy and selectivity of these compounds .
Q & A
Q. What are the optimal synthetic routes for Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate?
The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylate (1.1 equiv) with aminothiazolones (1.0 equiv) in acetic acid with sodium acetate as a catalyst yields pyrazolo-indole hybrids. Reaction conditions (e.g., 3–5 h reflux at 100–110°C) and purification steps (recrystallization from DMF/acetic acid) are critical for achieving high purity (>95%) .
Q. How can the purity and identity of this compound be verified experimentally?
- Melting Point (mp): Compare observed mp (e.g., 232–234°C for indole-5-carboxylic acid derivatives) with literature values .
- Spectroscopy: Use H/C NMR to confirm substituent positions (e.g., ethyl ester peaks at δ ~4.3 ppm for –CH– and δ ~1.3 ppm for –CH) and IR for carbonyl stretches (~1700 cm) .
- Chromatography: HPLC with UV detection (λ = 254 nm) can assess purity, while LC-MS confirms molecular weight (expected [M+H] = 245.2 g/mol) .
Advanced Research Questions
Q. What strategies are effective for functionalizing the pyrazolo-indole core via electrophilic substitution?
Electrophilic bromination or nitration can be performed at the electron-rich positions of the indole ring. For example, bromine in acetic acid selectively substitutes the C-5 position of the indole moiety, while nitration (HNO/HSO) targets the C-6 position. Reaction monitoring via TLC and quenching with NaSO ensures controlled substitution .
Q. How can contradictions in reaction yields between Ullmann coupling and condensation methods be resolved?
Conflicting yields may arise from differences in catalyst efficiency (e.g., CuI vs. Pd catalysts) or solvent polarity. For instance, Ullmann coupling (molecular intramolecular cyclization) requires anhydrous DMF and CuI at 120°C, achieving ~60% yield, while condensation in acetic acid under reflux may yield >80%. Systematic optimization of catalyst loading (0.1–1.0 equiv) and reaction time (3–12 h) is recommended .
Q. What methodologies are used to study structure-activity relationships (SAR) for pyrazolo-indole derivatives in receptor binding?
- Pharmacophore Modeling: Align derivatives (e.g., Ethyl indole-2-carboxylate) with known benzodiazepine receptor inhibitors to identify critical hydrogen-bonding (e.g., carbonyl group) and hydrophobic interactions (e.g., aromatic rings) .
- In Vitro Assays: Measure IC values using radioligand displacement assays (e.g., H-flumazenil binding) and correlate substituent effects (e.g., electron-withdrawing groups at C-3 improve affinity) .
Methodological Notes
- Synthesis Optimization: Use Dean-Stark traps for azeotropic removal of water in condensation reactions to improve yields .
- Contradiction Analysis: Employ Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) causing yield discrepancies .
- Safety: Handle acetic acid and bromine in fume hoods; refer to SDS guidelines for indole derivatives (e.g., skin/eye protection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
